molecular formula C18H21ClN2O4S2 B2563648 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide CAS No. 946297-29-6

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

Cat. No.: B2563648
CAS No.: 946297-29-6
M. Wt: 428.95
InChI Key: RGJMSZDOBOLJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide” is a chemical compound with vast potential in scientific research. It has a molecular formula of C15H17ClN2O4S3 and an average mass of 420.954 Da .

Scientific Research Applications

Anticancer Properties

Research has shown that sulfonamide derivatives, including compounds structurally related to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide, have demonstrated significant anticancer properties. These compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular, breast, and colon cancer cell lines. The studies indicate these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated likely through the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015). Additionally, another study highlighted the synthesis of new 2-mercaptobenzenesulfonamide derivatives tested for their in vitro anticancer and anti-HIV activities, showing moderate activity against leukemia cell lines and N-(pirydo[3,2-d]imidazol-2-yl)-2-mercaptobenzenesulfonamide displaying notable anti-HIV properties (Pomarnacka & Kornicka, 2001).

Antimicrobial and Enzyme Inhibition

Further research on compounds with similar structural features has indicated a broad spectrum of biological activities, including antimicrobial effects and enzyme inhibition. For instance, novel sulfonamide derivatives have been synthesized and tested for antimicrobial activity, showing significantly higher activity compared to the parent compounds against various bacterial strains and fungi (Vanparia et al., 2010). Another study on isoquinolinesulfonamides revealed potent inhibition of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting the potential for therapeutic applications in diseases where these enzymes play a crucial role (Hidaka et al., 1984).

Alzheimer’s Disease Research

Additionally, sulfonamides derived from 4-methoxyphenethylamine have demonstrated significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease. One such compound showed comparable inhibitory activity to Neostigmine methylsulfate, a known acetylcholinesterase inhibitor (Abbasi et al., 2018).

Properties

IUPAC Name

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-16(8-9-17(14)21)20-27(24,25)18-12-15(19)7-6-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJMSZDOBOLJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.